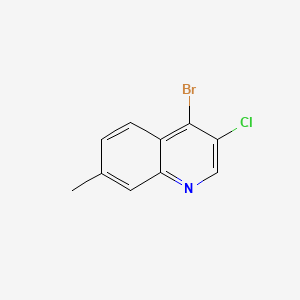

4-Bromo-3-chloro-7-methylquinoline

Description

4-Bromo-3-chloro-7-methylquinoline is a halogenated quinoline derivative characterized by bromo (Br), chloro (Cl), and methyl (CH₃) substituents at positions 4, 3, and 7 of the quinoline ring, respectively. For example, 4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) shares a comparable backbone, with a methoxy group replacing the methyl substituent . Its molecular formula is C₁₀H₇BrClNO, molecular weight 272.53 g/mol, and purity 98% by HPLC . Such halogenated quinolines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

CAS No. |

1211775-80-2 |

|---|---|

Molecular Formula |

C10H7BrClN |

Molecular Weight |

256.527 |

IUPAC Name |

4-bromo-3-chloro-7-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3 |

InChI Key |

DKEYIHOGTVZLDD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=C(C(=C2C=C1)Br)Cl |

Synonyms |

4-Bromo-3-chloro-7-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 4-Bromo-3-chloro-7-methylquinoline | Not Provided | C₁₀H₇BrClN | ~272.5 (estimated) | 4-Br, 3-Cl, 7-CH₃ | Methyl enhances lipophilicity |

| 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 | C₁₀H₇BrClNO | 272.53 | 4-Br, 3-Cl, 7-OCH₃ | Methoxy improves solubility |

| 7-Bromo-4-chloro-3-nitroquinoline | 723280-98-6 | C₉H₄BrClN₂O₂ | 287.5 | 7-Br, 4-Cl, 3-NO₂ | Nitro group increases reactivity |

| 4-Bromo-7-chloro-8-methyl-2-(CF₃)quinoline | 1072944-67-2 | C₁₁H₆BrClF₃N | 330.5 | 4-Br, 7-Cl, 8-CH₃, 2-CF₃ | Trifluoromethyl enhances metabolic stability |

| 7-Bromo-3-chloroisoquinoline | 1029720-65-7 | C₉H₅BrClN | 242.5 | 7-Br, 3-Cl (isoquinoline) | Isoquinoline core alters π-π interactions |

Key Observations :

- Substituent Position Effects: Moving substituents (e.g., bromo from position 4 to 7) significantly alters electronic properties. For instance, 7-Bromo-4-chloro-3-nitroquinoline (CAS 723280-98-6) exhibits higher reactivity due to the electron-withdrawing nitro group at position 3, enabling nucleophilic substitution reactions .

- Functional Group Impact: Replacing methyl with methoxy (as in 4-Bromo-3-chloro-7-methoxyquinoline) increases polarity, improving aqueous solubility but reducing membrane permeability . Conversely, trifluoromethyl groups (e.g., in CAS 1072944-67-2) enhance metabolic stability and bioavailability in drug design .

- Core Structure Differences: Isoquinoline derivatives like 7-Bromo-3-chloroisoquinoline (CAS 1029720-65-7) exhibit distinct biological activity profiles due to differences in aromatic stacking and hydrogen-bonding capabilities compared to quinoline analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.